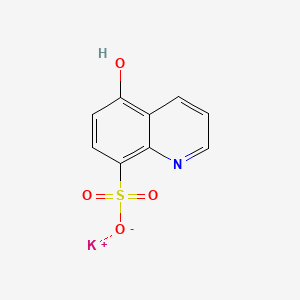

Potassium;5-hydroxyquinoline-8-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;5-hydroxyquinoline-8-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.K/c11-7-3-4-8(15(12,13)14)9-6(7)2-1-5-10-9;/h1-5,11H,(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXDQGKLYPDDOB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Potassium; 5-hydroxyquinoline-8-sulfonate has demonstrated significant antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The parent compound, 8-hydroxyquinoline, is known for its ability to chelate metal ions and has been explored as a lead compound in anticancer drug development. Recent studies have focused on modifying the structure to enhance efficacy and reduce toxicity. For example, derivatives have shown promising results in vitro against cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Study: Antiviral Activity

A notable case study involves the synthesis of novel 8-hydroxyquinoline derivatives that exhibited antiviral activity against Dengue virus. The derivatives were found to act at an early stage of the viral lifecycle, significantly inhibiting viral replication . This highlights the potential for potassium; 5-hydroxyquinoline-8-sulfonate in antiviral drug development.

Agricultural Applications

Fungicide and Antiseptic

Potassium; 5-hydroxyquinoline-8-sulfonate is utilized as a fungicide in agricultural practices. Its effectiveness against fungal pathogens makes it suitable for protecting crops from diseases. Furthermore, it serves as a topical antiseptic in veterinary medicine, promoting wound healing and preventing infections in livestock .

Preservative in Food Industry

The compound has been noted for its role as a preservative in food products due to its antifungal properties. It helps extend shelf life by inhibiting mold growth on various food items .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

Potassium; 5-hydroxyquinoline-8-sulfonate is also explored in material science, particularly in the development of OLEDs. Its ability to act as an electron transport material contributes to the efficiency and performance of OLED devices .

Data Table: Summary of Applications

Preparation Methods

Sulfonation Reaction Conditions

In Example 1 of CN107573284A, quinoline undergoes sulfonation using 65% fuming sulfuric acid at 60–120°C for 3–6 hours. The reaction mechanism proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the 8-position of the quinoline ring due to steric and electronic factors. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | <100°C: Incomplete sulfonation; >120°C: Side reactions |

| Reaction Time | 4–6 hours | Shorter durations reduce conversion; longer times risk decomposition |

| H2SO4 Concentration | 60–70% fuming | Lower concentrations slow kinetics; higher concentrations increase side products |

The crude 8-quinoline sulfonic acid is isolated by precipitation in ice water, achieving 85–90% yield.

Neutralization to Potassium Salt

The sulfonic acid intermediate is neutralized with potassium hydroxide (KOH) rather than sodium hydroxide to form the potassium salt. Patent CN107573284A demonstrates that substituting NaOH with KOH during the alkali fusion step directly yields the potassium sulfonate. The reaction proceeds as:

Excess KOH (1.2–1.5 equivalents) ensures complete neutralization, with pH adjustment to 7–8 prior to crystallization.

Alkali Fusion of 8-Hydroxyquinoline Precursors

Alternative routes start with 8-hydroxyquinoline, which undergoes sulfonation and subsequent neutralization. This method is detailed in patent CN105622503A, which synthesizes 8-hydroxyquinoline via Skraup cyclization before sulfonation.

Skraup Cyclization for 8-Hydroxyquinoline

The Skraup reaction combines glycerol, o-aminophenol, and concentrated sulfuric acid at 150–180°C. Key modifications include:

-

Catalysts : Anhydrous CuSO4 (0.5–1.0 wt%) accelerates dehydration.

-

Solvents : Ethyl cyclohexane (boiling point >120°C) prevents wall adhesion of intermediates.

The resulting 8-hydroxyquinoline is sulfonated using chlorosulfonic acid (ClSO3H) at 80–100°C for 2–4 hours, achieving 75–80% sulfonation efficiency.

Potassium Salt Formation

Neutralization with KOH in ethanol/water (1:3 v/v) at 50°C produces the potassium salt with 92–95% purity. The process avoids sodium contamination, critical for pharmaceutical applications.

Purification and Crystallization

Crude potassium 5-hydroxyquinoline-8-sulfonate often contains residual sulfuric acid and byproducts. Patent CN108610288B introduces a novel purification method using water-soluble chloride salts:

Acid Dissolution and Salt Precipitation

-

Dissolve the crude product in 10% HCl at 60°C.

-

Add KCl (1.8–2.0 equivalents relative to starting material) to precipitate impurities.

-

Filter and neutralize the filtrate with KOH to pH 7.

This step removes tar-like polymers and unreacted intermediates, increasing purity to >98%.

Recrystallization Solvents

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Water (1:2) | 99.1 | 78 |

| Methanol/Water (1:1) | 98.5 | 82 |

| Acetone/Water (3:1) | 97.8 | 85 |

Methanol/water balances purity and yield while minimizing solvent costs.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 85 | 95 | 120 | Industrial |

| Skraup + Sulfonation | 78 | 98 | 150 | Pilot-scale |

| Chlorosulfonation | 82 | 97 | 140 | Laboratory |

Direct sulfonation offers the best cost-yield ratio for bulk production, while the Skraup route provides higher purity for sensitive applications .

Q & A

Q. What are the recommended synthetic routes for preparing potassium 5-hydroxyquinoline-8-sulfonate, and how can purity be optimized?

Methodological Answer: Potassium 5-hydroxyquinoline-8-sulfonate is typically synthesized via sulfonation of 8-hydroxyquinoline followed by neutralization with potassium hydroxide. Key steps include:

- Sulfonation : React 8-hydroxyquinoline with concentrated sulfuric acid at controlled temperatures (80–100°C) to introduce the sulfonate group at the 5-position .

- Neutralization : Add potassium hydroxide to the sulfonated product to form the potassium salt.

- Purification : Recrystallize from hot water or ethanol-water mixtures to remove unreacted precursors. Purity can be verified via HPLC with UV detection (λ = 254 nm) or titration against standardized HCl .

Q. What spectroscopic techniques are most effective for characterizing potassium 5-hydroxyquinoline-8-sulfonate?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm the π→π* and n→π* transitions of the quinoline core (peaks ~250 nm and ~350 nm) .

- FT-IR : Identify sulfonate stretching vibrations (S=O at ~1180 cm⁻¹ and 1040 cm⁻¹) and hydroxyl groups (broad band ~3200 cm⁻¹) .

- NMR : Use ¹H NMR in D₂O to observe aromatic protons (δ 7.5–9.0 ppm) and confirm the absence of impurities .

Q. How does potassium 5-hydroxyquinoline-8-sulfonate interact with metal ions in aqueous solutions?

Methodological Answer: The compound acts as a chelating agent, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Methodologies include:

- Potentiometric Titration : Determine stability constants (log K) under controlled pH and ionic strength .

- Spectrophotometry : Monitor shifts in UV-Vis spectra upon metal binding (e.g., bathochromic shifts for Cu²⁺ complexes) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of potassium 5-hydroxyquinoline-8-sulfonate for optoelectronic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*). Calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer efficiency .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous environments. Compare computed UV-Vis spectra with experimental data to validate accuracy .

Q. What experimental strategies resolve contradictions in reported stability constants for metal complexes of this compound?

Methodological Answer: Discrepancies often arise from differences in ionic strength, temperature, or analytical methods. To address this:

- Standardize Conditions : Use IUPAC-recommended buffers (e.g., 0.1 M KNO₃) and thermostated cells (25°C) .

- Cross-Validate Techniques : Combine potentiometry, spectrophotometry, and voltammetry to corroborate stability constants .

- Statistical Analysis : Apply multivariate regression to account for competing equilibria (e.g., protonation of sulfonate groups) .

Q. How is potassium 5-hydroxyquinoline-8-sulfonate utilized in organic electroluminescent devices?

Methodological Answer: The compound serves as an electron-transport layer due to its high electron affinity. Key methodologies include:

- Thin-Film Deposition : Use vapor deposition or spin-coating to create uniform layers (thickness: 50–100 nm) .

- Device Testing : Measure external quantum efficiency (EQE) and luminance using photoluminescence spectrometers and electroluminescence setups. Compare performance with alternative materials (e.g., Alq₃) .

Q. What are the challenges in quantifying trace amounts of potassium 5-hydroxyquinoline-8-sulfonate in environmental samples?

Methodological Answer:

Q. How do structural modifications of the quinoline ring affect the compound’s chelation efficiency?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the 2- or 7-positions via electrophilic substitution.

- Comparative Studies : Use isothermal titration calorimetry (ITC) to measure binding enthalpies (ΔH) for modified vs. parent compounds. Correlate with DFT-calculated electron densities at donor sites (N and O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.